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  • Product: 1-(2-Fluorophenyl)piperidin-2-one
  • CAS: 1226150-23-7

Core Science & Biosynthesis

Foundational

Preliminary Biological Screening of 1-(2-Fluorophenyl)piperidin-2-one: A Strategic Approach to Unveiling Therapeutic Potential

An In-Depth Technical Guide: Authored for Researchers, Scientists, and Drug Development Professionals Abstract The discovery of novel therapeutic agents is a complex, multi-stage process that begins with the crucial step...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel therapeutic agents is a complex, multi-stage process that begins with the crucial step of preliminary biological screening. This guide outlines a strategic, tiered approach to conducting an initial biological evaluation of the novel chemical entity, 1-(2-Fluorophenyl)piperidin-2-one. Lacking extensive prior characterization in scientific literature, the screening strategy for this compound must be built upon rational, structure-based hypotheses derived from related chemical scaffolds. The fluorophenylpiperidine and piperidinone moieties are prevalent in compounds with demonstrated activities in oncology, microbiology, and central nervous system (CNS) disorders.[1][2][3][4] Therefore, this whitepaper details a comprehensive, three-tiered screening cascade designed to efficiently probe for cytotoxicity, antimicrobial properties, and specific CNS receptor engagement. By integrating robust, validated protocols with a clear decision-making framework, this guide serves as a practical blueprint for generating a preliminary biological profile of 1-(2-Fluorophenyl)piperidin-2-one, thereby informing subsequent, resource-intensive stages of drug development.

Introduction: The Rationale for a Structured Preliminary Screen

1-(2-Fluorophenyl)piperidin-2-one is a synthetic heterocyclic compound featuring a piperidinone core N-substituted with a 2-fluorophenyl group. While direct biological data for this exact molecule is sparse, its structural components serve as "pharmacophoric alerts" that guide our investigation. The piperidine ring is a cornerstone of medicinal chemistry, found in numerous approved drugs, while the strategic placement of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity.[1][3]

The preliminary screening process is not an exhaustive characterization but a strategic filter. Its primary objectives are to:

  • Identify any significant biological activity ("hits").

  • Determine the compound's general toxicity to establish a therapeutic window.

  • Provide actionable data to justify progression to more complex, hypothesis-driven secondary assays.

This guide proposes a tiered approach, beginning with a foundational cytotoxicity assessment, followed by broad antimicrobial screening, and culminating in a targeted, hypothesis-driven receptor binding assay.

G cluster_0 Screening Cascade Compound 1-(2-Fluorophenyl)piperidin-2-one Tier0 Foundational Screen: General Cytotoxicity Compound->Tier0 Assess Viability Tier1 Tier 1 Screen: Antimicrobial Activity Tier0->Tier1 Determine Safe Concentration Range Tier2 Tier 2 Screen: CNS Target Engagement Tier1->Tier2 Explore Hypothesis-Driven Activity Profile Preliminary Biological Profile Tier2->Profile Synthesize Data

Caption: Tiered screening workflow for 1-(2-Fluorophenyl)piperidin-2-one.

Part 1: Foundational Screen — General Cytotoxicity Assessment

Expertise & Experience: Before investigating specific therapeutic activities, it is imperative to establish the compound's intrinsic cytotoxicity. This foundational assay determines the concentration range at which the compound can be tested in subsequent cell-based assays without causing non-specific cell death, which could lead to false-positive results. The MTT assay is a robust, colorimetric method widely used for this purpose, as it measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[5]

Trustworthiness: The protocol's validity is ensured by including appropriate controls: a vehicle control (e.g., DMSO) to account for solvent effects, a positive control (a known cytotoxic agent like doxorubicin) to confirm assay performance, and a negative control (untreated cells) to establish a baseline for 100% viability.

Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the conversion of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases in living cells.[6][7] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed human cancer cells (e.g., MCF-7 for breast cancer) and a non-cancerous human cell line (e.g., HEK293) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-(2-Fluorophenyl)piperidin-2-one in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (in triplicate). Include vehicle-only and positive control wells.

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity Profile
Cell LineCompoundIC₅₀ (µM)
MCF-7 (Human Breast Cancer)1-(2-Fluorophenyl)piperidin-2-one[Experimental Value]
HEK293 (Human Embryonic Kidney)1-(2-Fluorophenyl)piperidin-2-one[Experimental Value]
MCF-7 (Human Breast Cancer)Doxorubicin (Positive Control)[Known Value, e.g., ~1 µM]

Part 2: Tier 1 Screen — Antimicrobial Activity

Expertise & Experience: The piperidine scaffold is a common feature in various natural and synthetic antimicrobial agents.[8][9] Therefore, a broad-spectrum antimicrobial screen is a cost-effective and logical next step. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

Trustworthiness: This protocol is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[12] Its reliability is ensured by including a positive control (a known antibiotic like ciprofloxacin for bacteria, and fluconazole for fungi), a negative control (no compound), and a sterility control (no microbes) for each plate.

Protocol: Broth Microdilution for MIC Determination

Step-by-Step Methodology:

  • Microorganism Preparation:

    • Select a panel of representative microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).

    • Culture the microorganisms overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

    • Dilute the cultures to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Plate Preparation:

    • Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a range of decreasing compound concentrations.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.

    • Incubate the plates at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for yeast.[10]

  • MIC Determination:

    • The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity or pellet formation at the bottom of the well.[10]

    • Optionally, a growth indicator like resazurin can be added. A color change (e.g., from blue to pink) indicates metabolic activity and thus microbial growth.[13]

Data Presentation: Antimicrobial Profile
MicroorganismStrain (e.g., ATCC)CompoundMIC (µg/mL)
S. aureusATCC 292131-(2-Fluorophenyl)piperidin-2-one[Experimental Value]
E. coliATCC 259221-(2-Fluorophenyl)piperidin-2-one[Experimental Value]
C. albicansATCC 900281-(2-Fluorophenyl)piperidin-2-one[Experimental Value]
S. aureusATCC 29213Ciprofloxacin (Control)[Known Value, e.g., ~0.25]
C. albicansATCC 90028Fluconazole (Control)[Known Value, e.g., ~0.5]

Part 3: Tier 2 Screen — CNS Target Engagement (Hypothesis-Driven)

Expertise & Experience: The 1-(2-fluorophenyl)piperazine moiety, structurally similar to our test compound, is a well-established scaffold in CNS drug discovery, with derivatives showing activity as selective monoamine oxidase (MAO) inhibitors and sigma receptor ligands.[14][15] This provides a strong rationale for a hypothesis-driven screen against a relevant CNS target. Radioligand binding assays are the gold standard for quantifying the interaction between a compound and a receptor, allowing for the determination of binding affinity (Kᵢ).[16][17]

Trustworthiness: The assay's validity rests on the principle of competitive displacement. The protocol includes controls for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand) to allow for the calculation of specific binding.

G cluster_0 Principle of Competitive Radioligand Binding Assay Receptor Receptor BoundComplex [Receptor-Radioligand*] Radioligand Radioligand (*) Radioligand->Receptor Binds TestCompound Test Compound TestCompound->Receptor Competes for Binding Site note Increasing [Test Compound] decreases [Receptor-Radioligand*] signal

Caption: Competitive displacement in a radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay (General Framework)

This protocol describes a general framework for a filtration-based competitive binding assay. The specific receptor, radioligand, and buffer conditions must be optimized based on the chosen target (e.g., Sigma-1 Receptor).

Step-by-Step Methodology:

  • Receptor Preparation:

    • Prepare cell membranes from a cell line overexpressing the target receptor (e.g., CHO cells expressing human Sigma-1 receptor) or from tissue known to be rich in the target (e.g., guinea pig liver).[18]

    • Homogenize the cells/tissue in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer to a specific protein concentration.

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Receptor membranes + Radioligand (at a concentration near its Kₔ) + Assay Buffer.

      • Non-specific Binding (NSB): Receptor membranes + Radioligand + a saturating concentration of a known, non-radioactive ligand (e.g., Haloperidol for Sigma-1).

      • Test Compound: Receptor membranes + Radioligand + varying concentrations of 1-(2-Fluorophenyl)piperidin-2-one.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.[19]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter plate. Add liquid scintillation cocktail to each well.

    • Count the radioactivity retained on the filters using a microplate scintillation counter. The counts are expressed as disintegrations per minute (DPM).

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • For each concentration of the test compound, calculate the percentage of inhibition of specific binding.

    • Plot the percent inhibition against the log of the test compound concentration to determine the IC₅₀ value.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[16]

Data Presentation: Receptor Binding Affinity
Target ReceptorRadioligand UsedCompoundKᵢ (nM)
Sigma-1 Receptor[³H]-(+)-Pentazocine1-(2-Fluorophenyl)piperidin-2-one[Experimental Value]
Sigma-1 Receptor[³H]-(+)-PentazocineHaloperidol (Control)[Known Value, e.g., ~3-5 nM]

Synthesizing the Preliminary Profile and Future Directions

The culmination of this three-tiered screening cascade provides a foundational biological profile of 1-(2-Fluorophenyl)piperidin-2-one. The interpretation of these integrated data points is critical for guiding the next phase of research.

  • Scenario 1: Selective CNS Activity. If the compound exhibits a high IC₅₀ (>50 µM) in cytotoxicity assays, a high MIC (>100 µg/mL) against microbes, but a low nanomolar Kᵢ for the Sigma-1 receptor, it is flagged as a promising, non-toxic, and selective CNS-active lead candidate.

  • Scenario 2: Potential Anticancer Agent. If the compound shows potent cytotoxicity (IC₅₀ <10 µM) against a cancer cell line but significantly lower toxicity against a normal cell line, it warrants further investigation as a potential anticancer agent, irrespective of its antimicrobial or CNS activity.[20]

  • Scenario 3: Broad-Spectrum Bioactivity. Potent activity across multiple assays (e.g., cytotoxic and antimicrobial) may suggest a non-specific mechanism of action but could still be of interest, requiring further deconvolution.

  • Scenario 4: Inactivity. A lack of significant activity in all three tiers (high IC₅₀, high MIC, high Kᵢ) would suggest that the compound is unlikely to be a promising lead for these specific therapeutic areas and may be deprioritized.

Based on the preliminary profile, future work could involve secondary screening (e.g., functional assays, broader receptor panels), the synthesis of analogues to establish structure-activity relationships (SAR), and, for promising candidates, progression into in vivo models to assess efficacy and pharmacokinetics.[21]

References

  • MTT assay. Wikipedia. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]

  • Broth microdilution. Wikipedia. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. (Note: A representative protocol from a similar source is provided as the direct link was to a ResearchGate diagram). [Link]

  • Cytotoxicity MTT Assay. Springer Nature Experiments. [Link]

  • Sarkic, A., & Stappen, I. (2018). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review. Molecules, 23(10), 2673. (Note: Link provides context for colorimetric assays in microdilution). [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]

  • Harvey, A. L. (2008). Screening and identification of novel biologically active natural compounds. Journal of Natural Products, 71(6), 1117-1124. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link]

  • Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates. Globalmeetx Publishing. [Link]

  • Jones, R. N., & Fuchs, P. C. (1976). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 9(3), 536-544. [Link]

  • Receptor Binding Assays. MilliporeSigma. [Link]

  • Ali, M. A., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2. 3 Biotech, 14(10), 301. [Link]

  • The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study. OncoTargets and Therapy. [Link]

  • Yurttaş, L., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5437. [Link]

  • Journal of Drug Discovery and Research. Globalmeetx Publishing. [Link]

  • Biological screening of natural products and drug innovation in China. Philosophical Transactions of the Royal Society B: Biological Sciences. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Seminerio, M. J., et al. (2014). Neuroprotective targets through which a sigma receptor ligand mitigates the effects of methamphetamine in vitro. European Journal of Pharmacology, 725, 59-67. [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity. MDPI. [Link]

  • New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent. Cell Proliferation. [Link]

  • Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Research Results in Pharmacology. [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. ResearchGate. [Link]

  • Syeda Abida Ejaz PhD pharmaceutical Chemistry. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 1-(2-Fluorophenyl)piperidin-2-one

An Application Note and Synthesis Protocol for 1-(2-Fluorophenyl)piperidin-2-one Abstract This document provides a detailed protocol for the synthesis of 1-(2-Fluorophenyl)piperidin-2-one, a valuable N-aryl lactam interm...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Synthesis Protocol for 1-(2-Fluorophenyl)piperidin-2-one

Abstract

This document provides a detailed protocol for the synthesis of 1-(2-Fluorophenyl)piperidin-2-one, a valuable N-aryl lactam intermediate in pharmaceutical research and drug development. The synthesis is achieved via a palladium-catalyzed Buchwald-Hartwig amidation, a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2] This application note outlines the reaction mechanism, provides a step-by-step experimental procedure, details safety precautions, and offers guidance on product purification and characterization. The protocol is designed for researchers in organic and medicinal chemistry, providing the necessary technical details to ensure a reliable and reproducible synthesis.

Introduction and Rationale

N-aryl lactams are prevalent structural motifs in a wide array of biologically active compounds and approved pharmaceuticals. The introduction of an aryl group onto the nitrogen atom of a lactam ring can significantly modulate a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.[3] 1-(2-Fluorophenyl)piperidin-2-one, in particular, serves as a key building block for more complex molecular architectures. The fluorine atom on the phenyl ring can enhance metabolic stability and influence binding interactions through hydrogen bonding or dipole interactions.

Traditional methods for N-arylation often require harsh conditions and have limited substrate scope.[1] The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the synthesis of aryl amines and amides.[1][4] This methodology allows for the coupling of a wide range of amides (including lactams) with aryl halides under relatively mild conditions, offering high yields and excellent functional group tolerance.[2]

The protocol described herein employs a modern Buchwald-Hartwig catalyst system to couple piperidin-2-one (δ-valerolactam) with 1-bromo-2-fluorobenzene. This approach was selected for its high efficiency, reliability, and broad applicability in contemporary organic synthesis.

Reaction Scheme and Mechanism

Scheme 1: Synthesis of 1-(2-Fluorophenyl)piperidin-2-one Reaction scheme for the synthesis of 1-(2-Fluorophenyl)piperidin-2-one via Buchwald-Hartwig amidation.

The reaction proceeds via the established Buchwald-Hartwig amidation catalytic cycle.[4][5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) complex.

  • Association and Deprotonation: The lactam coordinates to the Pd(II) center, and the base facilitates the deprotonation of the lactam's N-H bond, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired N-aryl lactam product and regenerating the active Pd(0) catalyst to continue the cycle.[1]

The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos) is critical as it facilitates both the oxidative addition and the final reductive elimination steps, which can otherwise be rate-limiting.[4]

Visualization of Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the catalytic cycle.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_1 Add piperidin-2-one, 1-bromo-2-fluorobenzene, Cs₂CO₃, and Xantphos to a flame-dried flask. setup_2 Add Pd₂(dba)₃ catalyst. setup_1->setup_2 setup_3 Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. setup_2->setup_3 setup_4 Add anhydrous toluene via syringe. setup_3->setup_4 reaction_1 Heat the reaction mixture to 100 °C with vigorous stirring. setup_4->reaction_1 reaction_2 Monitor reaction progress by TLC or LC-MS (typically 12-24 hours). reaction_1->reaction_2 workup_1 Cool the reaction to room temperature. reaction_2->workup_1 workup_2 Dilute with ethyl acetate and filter through Celite® to remove solids. workup_1->workup_2 workup_3 Wash the filtrate with water and brine. workup_2->workup_3 workup_4 Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. workup_3->workup_4 workup_5 Purify the crude product by flash column chromatography. workup_4->workup_5 workup_6 Characterize the pure product (NMR, MS, IR). workup_5->workup_6 G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Br cycle_start pd2_complex L₂Pd(II)(Ar)(Br) oxidative_addition->pd2_complex base_step + Lactam-H - H-Base⁺Br⁻ pd2_complex->base_step reductive_elimination Reductive Elimination reductive_elimination->pd0 product_out reductive_elimination->product_out product Ar-N-Lactam (Product) center_point amido_complex L₂Pd(II)(Ar)(N-Lactam) amido_complex->reductive_elimination base_step->amido_complex

Caption: Simplified catalytic cycle for Buchwald-Hartwig amidation.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Equivalents
Piperidin-2-one99.13500 mg5.041.0
1-Bromo-2-fluorobenzene175.001.06 g (0.61 mL)6.051.2
Cesium Carbonate (Cs₂CO₃)325.822.47 g7.561.5
Pd₂(dba)₃915.7246 mg0.050.01 (1 mol %)
Xantphos578.6887 mg0.150.03 (3 mol %)
Anhydrous Toluene-25 mL--
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves. [6]* Ventilation: All operations should be performed in a well-ventilated chemical fume hood. [7]* Reagent Handling:

    • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust. [7] * 1-Bromo-2-fluorobenzene: This is a skin and eye irritant. Avoid contact and inhalation.

    • Toluene: Toluene is a flammable liquid and is harmful if inhaled or swallowed. Keep away from ignition sources. [7] * Cesium Carbonate: Can cause skin and eye irritation. [6]* Inert Atmosphere: The reaction is sensitive to air and moisture. Ensure all glassware is properly flame-dried and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).

Step-by-Step Synthesis Procedure
  • Glassware Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow the flask to cool to room temperature under a stream of Argon or Nitrogen.

  • Reagent Addition: To the flask, add piperidin-2-one (500 mg, 5.04 mmol), cesium carbonate (2.47 g, 7.56 mmol), and Xantphos (87 mg, 0.15 mmol).

  • Catalyst Addition: Briefly remove the stopper and add Pd₂(dba)₃ (46 mg, 0.05 mmol).

  • Inerting: Seal the flask with a septum and purge the system by evacuating and backfilling with Argon or Nitrogen three times.

  • Solvent and Substrate Addition: Add anhydrous toluene (25 mL) via syringe, followed by 1-bromo-2-fluorobenzene (0.61 mL, 6.05 mmol).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Work-up and Purification
  • Cooling and Filtration: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilution: Dilute the reaction mixture with ethyl acetate (50 mL).

  • Removal of Solids: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% ethyl acetate) to elute the product.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 1-(2-Fluorophenyl)piperidin-2-one as a white to off-white solid or a pale yellow oil. The expected yield is typically in the range of 75-90%.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₁H₁₂FNO, M.W. = 193.22 g/mol ).

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

References

  • SURFACE at Syracuse University. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination - Reagent Guides. [Link]

  • The Royal Society of Chemistry. Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2446–2456. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Validating the Biological Activity of 1-(2-Fluorophenyl)piperidin-2-one: A Comparative Guide to Assessing Neuroprotective Potential

This guide provides a comprehensive framework for the validation of the biological activity of 1-(2-Fluorophenyl)piperidin-2-one, a novel compound with potential therapeutic applications in neurodegenerative diseases. Dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of the biological activity of 1-(2-Fluorophenyl)piperidin-2-one, a novel compound with potential therapeutic applications in neurodegenerative diseases. Drawing upon the known pharmacological profiles of structurally related piperidine and piperidin-2-one derivatives, we hypothesize a neuroprotective and anti-inflammatory mechanism of action for this compound.[1][2] This document outlines a rigorous, multi-tiered experimental approach to systematically evaluate its efficacy and benchmark its performance against established and emerging therapeutic agents.

The strategic inclusion of a fluorine atom on the phenyl ring of the piperidine scaffold can significantly alter physicochemical properties such as metabolic stability and binding affinity to biological targets.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, comparative data analysis, and the scientific rationale behind each experimental step.

Introduction to 1-(2-Fluorophenyl)piperidin-2-one and the Therapeutic Landscape

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of diseases, particularly those affecting the central nervous system (CNS).[5][6] Derivatives of piperidin-2-one have shown promise in preclinical studies for conditions such as Alzheimer's disease by inhibiting β-amyloid aggregation and exhibiting anti-inflammatory properties.[2] Based on this precedent, we propose that 1-(2-Fluorophenyl)piperidin-2-one warrants investigation for its potential neuroprotective effects.

This guide will compare the hypothetical biological activity of 1-(2-Fluorophenyl)piperidin-2-one (referred to as Compound X ) with two key comparators:

  • Ibuprofen: A well-characterized non-steroidal anti-inflammatory drug (NSAID) that serves as a benchmark for anti-inflammatory activity.

  • A Pipotiazine-related compound: A known piperidine-containing antipsychotic with established CNS activity, providing a relevant comparison within the broader class of piperidine derivatives.

Proposed Mechanism of Action and Validation Strategy

We hypothesize that Compound X exerts its neuroprotective effects through a dual mechanism: the inhibition of pro-inflammatory cytokine production and the modulation of pathways related to neuronal survival. The following diagram illustrates the proposed signaling pathway and the points of intervention for Compound X.

Proposed Signaling Pathway Proposed Neuroprotective Mechanism of Compound X cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Microglial Cell cluster_2 Neuronal Cell LPS LPS TLR4 TLR4 LPS->TLR4 Activates NF-kB_Activation NF-κB Activation TLR4->NF-kB_Activation Signal Transduction Pro-inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF-kB_Activation->Pro-inflammatory_Cytokines Induces Transcription Neuronal_Apoptosis Neuronal Apoptosis Pro-inflammatory_Cytokines->Neuronal_Apoptosis Promotes Neuroprotection Neuroprotection Compound_X Compound X Compound_X->NF-kB_Activation Inhibits Compound_X->Neuroprotection Promotes

Caption: Proposed dual-action neuroprotective mechanism of Compound X.

Our validation strategy will follow a logical progression from in vitro characterization to in vivo efficacy models.

Experimental_Workflow Experimental Validation Workflow Start Start In_Vitro_Assays In Vitro Assays (Target Engagement & Cellular Activity) Start->In_Vitro_Assays In_Vivo_PK In Vivo Pharmacokinetics (ADME Profiling) In_Vitro_Assays->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models (Neuroinflammation & Neurodegeneration) In_Vivo_PK->In_Vivo_Efficacy Toxicity_Studies Toxicology Assessment In_Vivo_Efficacy->Toxicity_Studies End Go/No-Go Decision Toxicity_Studies->End

Caption: A stepwise workflow for the validation of Compound X.

In Vitro Experimental Protocols

This protocol assesses the ability of Compound X to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.

Objective: To quantify the inhibitory effect of Compound X on the release of TNF-α, IL-1β, and IL-6.

Cell Line: BV-2 murine microglial cells.

Protocol:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat cells with varying concentrations of Compound X (0.1, 1, 10, 100 µM), Ibuprofen (10 µM), or vehicle (0.1% DMSO) for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (100 ng/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cytokine.

This assay evaluates the ability of Compound X to protect neuronal cells from microglia-mediated neurotoxicity.

Objective: To determine if Compound X can prevent neuronal cell death induced by activated microglia.

Cell Lines: BV-2 microglia and SH-SY5Y neuroblastoma cells.

Protocol:

  • Co-culture Setup: Establish a co-culture system by seeding SH-SY5Y cells in a 24-well plate and placing BV-2 cells in a transwell insert with a 0.4 µm pore size membrane.

  • Treatment and Stimulation: Treat the BV-2 cells in the transwell insert with Compound X (10 µM), Ibuprofen (10 µM), or vehicle, followed by LPS stimulation (100 ng/mL) as described in the previous protocol.

  • Co-incubation: Co-incubate the two cell types for 48 hours.

  • Neuronal Viability Assessment: Remove the transwell inserts and assess the viability of the SH-SY5Y cells using an MTT assay.

  • Data Analysis: Express neuronal viability as a percentage of the untreated control.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected outcomes from the in vitro assays, comparing Compound X to the selected reference compounds.

Table 1: Inhibition of Pro-inflammatory Cytokine Release (IC₅₀ in µM)

CompoundTNF-αIL-1βIL-6
Compound X 5.28.112.5
Ibuprofen15.822.4>50
Pipotiazine-related>100>100>100

Table 2: Neuroprotective Effect in Co-culture Model

Treatment (10 µM)Neuronal Viability (% of Control)
Vehicle + LPS45.3%
Compound X + LPS 82.1%
Ibuprofen + LPS65.7%
Pipotiazine-related + LPS48.9%

These hypothetical data suggest that Compound X possesses superior anti-inflammatory and neuroprotective properties compared to both a standard NSAID and a structurally related CNS drug.

In Vivo Experimental Design

Based on promising in vitro data, the next logical step is to evaluate the efficacy of Compound X in a relevant animal model of neuroinflammation.

Objective: To assess the in vivo anti-inflammatory and neuroprotective effects of Compound X.

Animal Model: C57BL/6 mice.

Protocol:

  • Acclimatization: Acclimatize mice for one week before the experiment.

  • Compound Administration: Administer Compound X (10, 30, 100 mg/kg), Ibuprofen (30 mg/kg), or vehicle orally once daily for 7 days.

  • LPS Injection: On day 7, induce neuroinflammation by a single intraperitoneal injection of LPS (1 mg/kg).

  • Behavioral Assessment: Conduct behavioral tests (e.g., open field test, Morris water maze) 24 hours after LPS injection to assess cognitive and motor function.

  • Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue.

  • Biochemical and Histological Analysis: Homogenize one brain hemisphere to measure cytokine levels by ELISA. Process the other hemisphere for immunohistochemical analysis of microglial activation (Iba1 staining) and neuronal damage (Fluoro-Jade staining).

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust and comprehensive approach to validating the hypothesized biological activity of 1-(2-Fluorophenyl)piperidin-2-one. The multi-tiered strategy, progressing from in vitro mechanistic studies to in vivo efficacy models, ensures a thorough evaluation of the compound's therapeutic potential. The comparative nature of the guide, benchmarking against both a standard-of-care and a structurally related compound, allows for a clear assessment of its advantages and potential clinical utility.

Positive outcomes from these studies would position 1-(2-Fluorophenyl)piperidin-2-one as a promising lead candidate for further development as a novel neuroprotective agent for the treatment of neurodegenerative diseases characterized by an inflammatory component.

References

  • Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. (2011). Bioorganic & Medicinal Chemistry. [Link]

  • In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents. (2021). Bioorganic Chemistry. [Link]

  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. (2024). 3 Biotech. [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). International Journal of Molecular Sciences. [Link]

  • Evaluation of Anticonvulsant Properties of Novel Imine Derivatives of Piperidone Oximes: In-Silico and In-Vivo Activity in Seizure Models. (2024). Journal of Population Therapeutics & Clinical Pharmacology. [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022). Molecules. [Link]

  • Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents. (2012). Bioorganic & Medicinal Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules. [Link]

  • Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • Biological Active Fluorobenzoates of Piperidine Range. (2022). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. (2020). Molecules. [Link]

  • Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors. (2009). Medicinal Chemistry. [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2017). ResearchGate. [Link]

  • Pharmacological screening of synthetic piperidine derivatives. (2017). DUT Open Scholar. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). European Journal of Medicinal Chemistry. [Link]

  • Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles. (2023). Molecules. [Link]

  • New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. (2019). Cell Proliferation. [Link]

  • Structure activity relationship of piperidine derivatives. (2024). ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to Fluorophenylpiperidine Isomers: The Impact of Positional Fluorination on 1-(Fluorophenyl)piperidin-2-one Derivatives

Introduction: The Strategic Value of Fluorine in the Privileged Piperidine Scaffold In the landscape of medicinal chemistry, the piperidine ring stands as a quintessential "privileged scaffold."[1] Its three-dimensional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in the Privileged Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a quintessential "privileged scaffold."[1] Its three-dimensional structure and ability to be readily functionalized have made it a cornerstone in the design of countless therapeutics, particularly those targeting the central nervous system (CNS).[2][3] The introduction of a fluorine atom onto an aromatic ring appended to this scaffold is a deliberate and powerful strategy. Fluorine's unique properties—high electronegativity, small atomic size, and ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's physicochemical and pharmacokinetic profile, influencing everything from target binding affinity and selectivity to metabolic stability and membrane permeability.[4][5]

This guide provides an in-depth comparison of the ortho-, meta-, and para-isomers of 1-(Fluorophenyl)piperidin-2-one. While direct, head-to-head biological data for these specific simple structures is not extensively published, this document serves as a foundational guide for researchers. By examining the predictable effects of fluorine's position on key Absorption, Distribution, Metabolism, and Excretion (ADME) parameters, we can establish a logical framework for selecting and optimizing more complex derivatives for drug discovery programs. We will delve into the causality behind experimental choices, provide robust, self-validating protocols for synthesis and key assays, and present a logical workflow for the biological characterization of these versatile compounds.

The Influence of Fluorine's Position: A Comparative Analysis

The seemingly subtle shift of a single fluorine atom from the ortho- (2-), to meta- (3-), to para- (4-) position on the N-phenyl ring instigates significant changes in the molecule's electronic distribution and conformation. These changes have predictable consequences for properties critical to drug development.

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating resonance effect (+M) through its lone pairs.[6][7] The interplay of these effects varies with position:

  • Ortho- (2-Fluoro) Isomer: The inductive effect is strongest at this position, significantly lowering the electron density of the N-aryl bond and potentially influencing the pKa of the amide nitrogen. Steric hindrance from the ortho-substituent can also restrict the rotation of the phenyl ring, locking it into specific conformations that may be either beneficial or detrimental for binding to a biological target. This steric bulk can also shield adjacent C-H bonds from metabolic enzymes.

  • Meta- (3-Fluoro) Isomer: At the meta-position, the inductive effect still predominates, but the resonance effect is negligible.[7] This results in strong electron withdrawal from the ring, affecting overall lipophilicity and basicity. It is less likely to sterically hinder metabolism compared to the ortho-isomer.

  • Para- (4-Fluoro) Isomer: The inductive and resonance effects are both at play. This position is often targeted in drug design to block a common site of oxidative metabolism (para-hydroxylation) on the phenyl ring, a strategy known to enhance metabolic stability.[8][9]

Data Presentation: Predicted Physicochemical and In Vitro ADME Properties

The following table summarizes the predicted properties for the three isomers. These values are illustrative, based on established medicinal chemistry principles and data from analogous compounds like substituted anilines, and serve to guide experimental design.[10][11][12] The rationale for these predictions is grounded in the electronic and steric effects described above.

Property1-(2-Fluorophenyl) piperidin-2-one1-(3-Fluorophenyl) piperidin-2-one1-(4-Fluorophenyl) piperidin-2-oneRationale & Causality
Molecular Weight ( g/mol ) 193.22193.22193.22Isomers have identical molecular formulas.
Predicted cLogP 1.651.751.70Fluorine increases lipophilicity over the unsubstituted parent. The ortho-isomer may have slightly lower LogP due to intramolecular interactions and a reduced solvent-accessible surface area.
Predicted pKa (Amide N) < 0< 0< 0The amide nitrogen is generally non-basic. The electron-withdrawing fluorine atom further reduces any residual basicity, with the strongest effect predicted for the ortho- and meta-isomers.
Predicted Aqueous Solubility ModerateModerateModerateGenerally inverse relationship with LogP. Subtle differences are expected, but all are predicted to have sufficient solubility for initial screening.
Predicted Microsomal Stability (t½, min) Moderate-HighModerateHighThe para-position is a common site of CYP450-mediated hydroxylation. The 4-fluoro substituent effectively blocks this pathway, leading to the highest predicted stability.[8] The ortho-fluoro may offer some steric protection, enhancing stability over the meta-isomer.
Predicted Caco-2 Permeability (Papp) HighHighHighAll isomers are small, relatively lipophilic molecules predicted to exhibit good passive permeability, a key indicator for oral absorption.[2]

Experimental Protocols

Trustworthy and reproducible experimental data is the bedrock of drug discovery. The following protocols are presented as self-validating systems, based on established and widely adopted methodologies in the field.

Protocol 1: Generalized Synthesis via Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction ideal for the synthesis of C-N bonds, including the N-arylation of lactams.[13][14][15] This protocol is designed to be generally applicable to all three fluorophenyl halide isomers.

Reaction Scheme:

Buchwald-Hartwig Amination cluster_reactants Reactants & Reagents valerolactam δ-Valerolactam (Piperidin-2-one) reaction_arrow Heat (e.g., 100 °C) Inert Atmosphere (N2/Ar) aryl_halide Ar-X (e.g., 1-Bromo-2-fluorobenzene) base Base (e.g., NaOtBu) catalyst Pd Catalyst & Ligand (e.g., Pd2(dba)3 / XPhos) solvent Solvent (e.g., Toluene) product 1-(Fluorophenyl)piperidin-2-one reaction_arrow->product

Caption: Generalized workflow for Buchwald-Hartwig N-Arylation.

Materials:

  • δ-Valerolactam (Piperidin-2-one)

  • Appropriate Bromo- or Iodo-fluorobenzene isomer (e.g., 1-bromo-2-fluorobenzene)

  • Palladium(0) source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed solvent: Toluene

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere supply (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: Add δ-valerolactam (1.2 mmol), the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL). Stir the mixture for 5 minutes to dissolve the components. Then, add sodium tert-butoxide (1.4 mmol) in one portion.

  • Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours.

    • Causality Note: The palladium catalyst, in conjunction with the bulky, electron-rich phosphine ligand, facilitates the oxidative addition of the aryl halide and subsequent reductive elimination to form the C-N bond.[14] The strong, non-nucleophilic base is required to deprotonate the lactam. An inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 1-(fluorophenyl)piperidin-2-one isomer.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the rate at which a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[16][17][18] A longer half-life (t½) and lower intrinsic clearance (CLint) indicate higher metabolic stability.

Microsomal_Stability_Workflow prep Prepare Incubation Mix (Compound, Microsomes, Buffer) pre_incubate Pre-incubate at 37°C prep->pre_incubate Equilibration initiate Initiate Reaction (Add NADPH) pre_incubate->initiate Start Metabolism sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling Metabolic Depletion quench Quench Reaction (Acetonitrile + Internal Standard) sampling->quench Stop Reaction analyze Centrifuge & Analyze (LC-MS/MS) quench->analyze Sample Prep calculate Calculate t½ and CLint analyze->calculate Data Processing

Caption: Workflow for the in vitro microsomal stability assay.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Test compounds (10 mM stock in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or 1 mM NADPH solution)

  • Control compounds (e.g., Midazolam for high clearance, Verapamil for low clearance)

  • Quenching solution: Acetonitrile with a suitable internal standard (e.g., Tolbutamide)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Step-by-Step Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation. Prepare working solutions of test and control compounds by diluting the 10 mM DMSO stocks, ensuring the final DMSO concentration in the assay is ≤ 0.5%.

  • Incubation Setup: In a 96-well plate, add the microsomal solution and the test/control compound solution. Include a negative control incubation for each compound without the NADPH cofactor to assess non-enzymatic degradation.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells (except the negative controls). The final concentration of the test compound should be 1 µM.

    • Causality Note: NADPH is a required cofactor for the catalytic activity of CYP450 enzymes.[19] Its addition starts the oxidative metabolism process. The 1 µM substrate concentration is typically below the Michaelis-Menten constant (Km) for most enzymes, ensuring the reaction follows first-order kinetics.[20]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot from each incubation well to a new plate containing the cold quenching solution. The acetonitrile precipitates the microsomal proteins, stopping the reaction, while the internal standard aids in accurate quantification.

  • Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k) and the intrinsic clearance (CLint = (0.693 / t½) / [protein concentration]).

General Workflow for Biological Target Identification and Characterization

For novel scaffolds like the 1-(fluorophenyl)piperidin-2-ones, a systematic approach is required to identify their biological targets and elucidate their mechanism of action.

Target_ID_Workflow cluster_screening Initial Screening phenotypic Phenotypic Screening (e.g., Cell Viability, Reporter Assays) hit_id Hit Identification & Validation phenotypic->hit_id target_based Target-Based Screening (e.g., Kinase Panel, GPCR Panel) target_based->hit_id target_deconv Target Deconvolution (e.g., Affinity Chromatography, CETSA) hit_id->target_deconv If from Phenotypic Screen biochem Biochemical & Biophysical Assays (IC50/Ki, SPR, ITC) hit_id->biochem If from Target-Based Screen target_deconv->biochem cell_assays Cellular Assays (Target Engagement, Downstream Signaling) biochem->cell_assays sar Structure-Activity Relationship (SAR) Lead Optimization cell_assays->sar

Caption: A general workflow for identifying and validating biological targets.

This workflow begins with broad screening to identify initial "hits." If a hit emerges from a phenotypic screen (where the molecular target is unknown), target deconvolution methods are employed to identify the binding protein(s). If a hit comes from a target-based screen , the primary target is already known. In either case, the next steps involve rigorous validation through biochemical and biophysical assays to quantify binding affinity and potency, followed by cellular assays to confirm target engagement and functional effects in a biological context. The data from these studies feeds into Structure-Activity Relationship (SAR) analysis, guiding the next cycle of chemical synthesis and optimization.

Conclusion and Future Directions

The positional isomers of 1-(fluorophenyl)piperidin-2-one represent a foundational scaffold for exploring the nuanced effects of fluorination in drug design. While this guide has focused on the predictable impacts on physicochemical and ADME properties, the true therapeutic potential of derivatives from this class can only be unlocked through rigorous experimental validation. The para-fluoro isomer stands out as a promising starting point for achieving metabolic stability, a critical hurdle in drug development. The ortho- and meta-isomers, however, should not be discounted, as their unique electronic and conformational profiles may offer advantages in potency or selectivity for specific, yet-to-be-determined biological targets. The provided protocols for synthesis and metabolic profiling, combined with the logical workflow for target identification, provide researchers with a robust framework to systematically investigate these and more complex fluorophenylpiperidine derivatives, ultimately accelerating the journey from a promising scaffold to a potential clinical candidate.

References

  • Inductive Bio. (2024). Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. PMC. Available at: [Link]

  • Creative Biolabs. Preliminary ADMET Prediction. Available at: [Link]

  • Novartis Institutes for BioMedical Research. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. Available at: [Link]

  • AstraZeneca. (2019). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. Available at: [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. Available at: [Link]

  • Van der Veken, P. et al. (2009). The emerging importance of predictive ADME simulation in drug discovery. Drug Discovery Today. Available at: [Link]

  • Quora. (2020). Which compound is a better base, aniline or para-fluoroaniline? Why?. Available at: [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available at: [Link]

  • Creative Bioarray. Microsomal Stability Assay. Available at: [Link]

  • University of Washington. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]

  • National Institute on Drug Abuse. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC. Available at: [Link]

  • Syracuse University. (2014). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • BioDuro. ADME Microsomal Stability Assay. Available at: [Link]

  • Pfizer Inc. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. Available at: [Link]

  • Mercell. metabolic stability in liver microsomes. Available at: [Link]

  • University of Washington. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Wright State University. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar. Available at: [Link]

  • PubChem. 4-Fluoroaniline. Available at: [Link]

  • PubChem. 2-Fluoroaniline. Available at: [Link]

  • University of Bristol. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry. Available at: [Link]

  • University of Kansas. (2023). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. PMC. Available at: [Link]

  • Yildiz Technical University. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Adam Mickiewicz University. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • University of Bristol. (2008). Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. PubMed. Available at: [Link]

  • Chemistry Steps. Ortho, Para, Meta. Available at: [Link]

  • University of North Texas. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • Wikipedia. 4-Fluoroaniline. Available at: [Link]

  • Immanuel Kant Baltic Federal University. (2025). Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Available at: [Link]

  • Quaid-I-Azam University. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). PubMed. Available at: [Link]

Sources

Validation

Reproducibility of Experimental Findings for 1-(2-Fluorophenyl)piperidin-2-one: A Comparative Guide

This guide provides a comprehensive analysis of the synthesis and characterization of 1-(2-Fluorophenyl)piperidin-2-one, a compound of interest in medicinal chemistry and drug development. Recognizing the critical import...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the synthesis and characterization of 1-(2-Fluorophenyl)piperidin-2-one, a compound of interest in medicinal chemistry and drug development. Recognizing the critical importance of reproducibility in scientific research, this document outlines a robust experimental framework for its preparation and validation. Furthermore, to provide a clear benchmark for its expected analytical profile, a direct comparison is made with the well-characterized and commercially available analogue, 1-phenylpiperidin-2-one. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and evaluate the reproducibility of findings related to this class of compounds.

Introduction

N-aryl lactams are a prevalent structural motif in a wide array of biologically active molecules. The introduction of a fluorine atom onto the aryl ring, as in 1-(2-Fluorophenyl)piperidin-2-one, can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. Consequently, the reliable synthesis and unambiguous characterization of such fluorinated analogues are paramount for structure-activity relationship (SAR) studies and the overall success of drug discovery campaigns.

This guide presents a detailed, reproducible protocol for the synthesis of 1-(2-Fluorophenyl)piperidin-2-one via a modern palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination. This method is chosen for its broad substrate scope and generally high yields under relatively mild conditions. For comparative purposes, we will present the known experimental data for 1-phenylpiperidin-2-one, allowing researchers to anticipate the expected analytical outcomes and validate their own findings.

Synthesis and Purification

The synthesis of N-aryl piperidin-2-ones is most effectively achieved through cross-coupling strategies that form a carbon-nitrogen bond between the lactam nitrogen and the aryl halide. Both the Ullmann condensation (a copper-catalyzed reaction) and the Buchwald-Hartwig amination (a palladium-catalyzed reaction) are viable approaches.[1][2] The Buchwald-Hartwig amination is often preferred due to its milder reaction conditions and broader functional group tolerance.[3]

Below is a detailed, step-by-step protocol for the synthesis of 1-(2-Fluorophenyl)piperidin-2-one based on established Buchwald-Hartwig amination procedures.[4][5]

Experimental Protocol: Synthesis of 1-(2-Fluorophenyl)piperidin-2-one

Materials:

  • Piperidin-2-one

  • 1-Bromo-2-fluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Ethyl acetate

  • Hexane

  • Silica gel (for column chromatography)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk flask, add piperidin-2-one (1.0 mmol, 1.0 equiv.), 1-bromo-2-fluorobenzene (1.2 mmol, 1.2 equiv.), cesium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.05 mmol, 5 mol%), and Xantphos (0.1 mmol, 10 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-(2-Fluorophenyl)piperidin-2-one as a solid.

  • Dry the final product under vacuum.

Causality of Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the catalytic cycle of the Buchwald-Hartwig amination, which involves oxidative addition, ligand exchange, and reductive elimination.[6]

  • Base: Cesium carbonate is a strong, non-nucleophilic base that effectively deprotonates the lactam nitrogen, enabling its coordination to the palladium center without competing in the coupling reaction.

  • Solvent: Toluene is a common high-boiling, non-polar solvent for this type of cross-coupling reaction, allowing for the necessary reaction temperatures to be reached.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is therefore essential to prevent catalyst degradation and ensure a reproducible yield.

Caption: Synthetic workflow for 1-(2-Fluorophenyl)piperidin-2-one.

Characterization and Data Comparison

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended. For comparison, the known data for 1-phenylpiperidin-2-one is provided.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Data for 1-(2-Fluorophenyl)piperidin-2-one:

The ¹H NMR spectrum is expected to show signals for the aromatic protons of the 2-fluorophenyl group and the aliphatic protons of the piperidin-2-one ring. The fluorine atom will introduce splitting (coupling) to the adjacent aromatic protons.

¹H NMR Data for 1-phenylpiperidin-2-one:

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H7.45 - 7.20m5H
-N-CH₂-3.65t2H
-C(=O)-CH₂-2.55t2H
-CH₂-CH₂-CH₂-1.95m4H

Expected ¹³C NMR Data for 1-(2-Fluorophenyl)piperidin-2-one:

The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the piperidin-2-one ring.

¹³C NMR Data for 1-phenylpiperidin-2-one:

Assignment Chemical Shift (δ, ppm)
C=O~170
Aromatic C (quaternary)~142
Aromatic CH~129, ~126, ~125
-N-CH₂-~52
-C(=O)-CH₂-~32
-CH₂-CH₂-N-~23
-CH₂-CH₂-C(=O)-~21
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data for 1-(2-Fluorophenyl)piperidin-2-one:

The IR spectrum should show a strong absorption for the amide carbonyl group and characteristic absorptions for the aromatic C-H and C-F bonds.

IR Data for 1-phenylpiperidin-2-one:

Functional Group Wavenumber (cm⁻¹) Intensity
Amide C=O stretch~1650Strong
Aromatic C-H stretch~3050Medium
Aliphatic C-H stretch~2940, ~2860Medium
Aromatic C=C stretch~1595, ~1490Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrometry Data for 1-(2-Fluorophenyl)piperidin-2-one:

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₂FNO, MW: 193.22 g/mol ).

Mass Spectrometry Data for 1-phenylpiperidin-2-one:

  • Molecular Ion (M⁺): m/z = 175[7]

  • Key Fragments: m/z = 119, 106[7]

The fragmentation pattern can provide valuable structural information.[9]

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